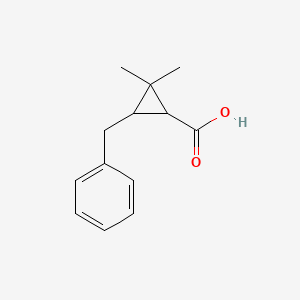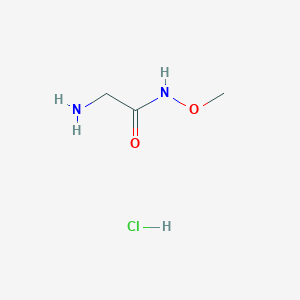
2-amino-N-methoxyacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-amino-N-methoxyacetamide hydrochloride involves specific reaction conditions and routes. One common method includes the reaction of methoxyacetamide with an amine source under controlled conditions to yield the desired product. Industrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
2-amino-N-methoxyacetamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions.
Scientific Research Applications
2-amino-N-methoxyacetamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-amino-N-methoxyacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-amino-N-methoxyacetamide hydrochloride can be compared with other similar compounds, such as:
2-amino-N,N-dimethylacetamide hydrochloride: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
2-aminoethyl methacrylate hydrochloride: Another similar compound used in polymer synthesis and biomedical research. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it suitable for particular applications that other compounds may not be able to fulfill.
Properties
Molecular Formula |
C3H9ClN2O2 |
|---|---|
Molecular Weight |
140.57 g/mol |
IUPAC Name |
2-amino-N-methoxyacetamide;hydrochloride |
InChI |
InChI=1S/C3H8N2O2.ClH/c1-7-5-3(6)2-4;/h2,4H2,1H3,(H,5,6);1H |
InChI Key |
OFRCZCFWQJPFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide](/img/structure/B12314910.png)
![[11-Formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12314911.png)
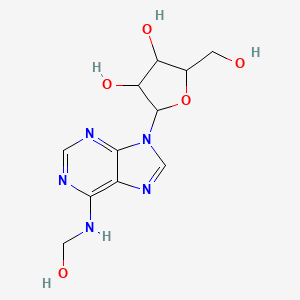
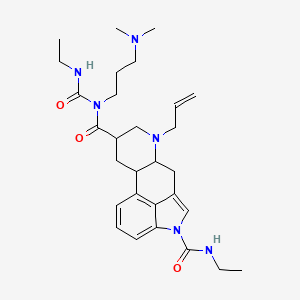
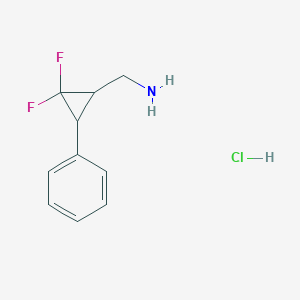
![2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine hydrochloride](/img/structure/B12314928.png)

![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12314933.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B12314941.png)
![(NE)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B12314951.png)
![rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B12314966.png)

![rac-(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione, cis](/img/structure/B12314994.png)
